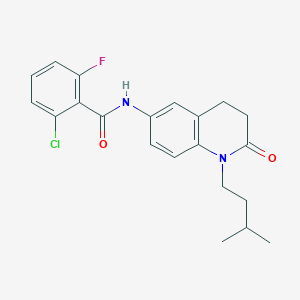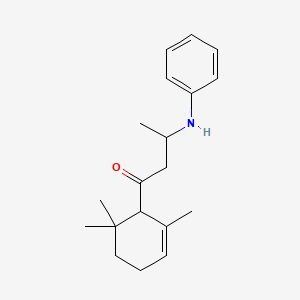![molecular formula C15H22ClNO2 B2789316 2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-(2-methylpropyl)acetamide CAS No. 2411257-56-0](/img/structure/B2789316.png)
2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-(2-methylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-(2-methylpropyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is commonly referred to as '2-CMA' and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 2-CMA is not fully understood. However, research has suggested that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, 2-CMA has been shown to modulate the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
Research has shown that 2-CMA can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-CMA has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. These effects may contribute to the anti-inflammatory and neuroprotective effects of 2-CMA.
実験室実験の利点と制限
One of the advantages of using 2-CMA in lab experiments is its potential as a novel anti-inflammatory agent. Additionally, 2-CMA has been shown to have low toxicity, making it a safer alternative to other anti-inflammatory drugs. However, one limitation of using 2-CMA is its limited solubility in water, which may affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of 2-CMA. One potential direction is the development of more efficient synthesis methods for 2-CMA. Additionally, further research is needed to fully understand the mechanism of action of 2-CMA and its potential application in the treatment of various diseases. Furthermore, the use of 2-CMA in combination with other drugs may enhance its effectiveness and reduce potential side effects. Finally, the development of 2-CMA derivatives may lead to the discovery of more potent anti-inflammatory and neuroprotective agents.
Conclusion:
In conclusion, 2-CMA is a chemical compound that has shown potential as an anti-inflammatory and neuroprotective agent. Its synthesis has been achieved using various methods, and it has been studied for its application in the treatment of various diseases. While there are limitations to its use in lab experiments, there are several future directions for the study of 2-CMA that may lead to the discovery of more potent and effective drugs.
合成法
The synthesis of 2-CMA has been achieved using various methods, including the reaction of 2-(methoxymethyl)benzyl chloride with 2-methylpropylamine, followed by the addition of acetic anhydride and hydrochloric acid. Another method involves the reaction of 2-(methoxymethyl)benzyl chloride with 2-methylpropylamine, followed by the addition of acetic acid and hydrogen chloride gas. The yield of 2-CMA obtained from these methods is around 70-80%.
科学的研究の応用
2-CMA has shown potential as an anti-inflammatory agent and has been studied for its application in the treatment of various diseases, including cancer and Alzheimer's disease. Research has shown that 2-CMA can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 2-CMA has been shown to have neuroprotective effects, making it a promising candidate for the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-12(2)9-17(15(18)8-16)10-13-6-4-5-7-14(13)11-19-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPLDEIKJXHHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1COC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2789233.png)

![Methyl 3-{[(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2789237.png)
![Thieno[3,2-b]thiophene-5-sulfonyl chloride](/img/structure/B2789239.png)



![6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2789246.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2789251.png)
![(Z)-methyl 2-(4-hydroxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2789252.png)
![8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789254.png)
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/no-structure.png)
![Ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2789256.png)